FMOC-DL-3-BENZOTHIENYLALANINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FMOC-DL-3-BENZOTHIENYLALANINE is a white to off-white powder . It is an alanine derivative and is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of this compound is primarily used for research purposes. It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.Molecular Structure Analysis

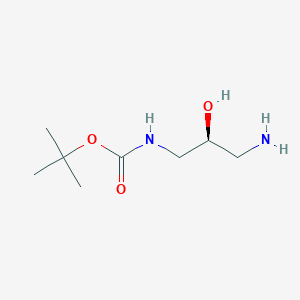

The molecular formula of this compound is C26H21NO4S . It has a molecular weight of 443.514 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily used for research purposes. It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 443.52 and a density of 1.356 g/cm3 .Aplicaciones Científicas De Investigación

Molecular and Functional Characterization in Drug Metabolism

Flavin-containing monooxygenases (FMOs) are crucial in the metabolism of various compounds, including FMOC-DL-3-BENZOTHIENYLALANINE. The study by Uno, Shimizu, and Yamazaki (2013) on cynomolgus macaque FMOs provides insights into their role in drug metabolism. FMOs metabolize compounds like benzydamine, highlighting the importance of these enzymes in drug interactions and metabolism, which could be relevant for compounds like this compound (Uno, Shimizu, & Yamazaki, 2013).

Influence in Self-Assembly and Hydrogelation

Research by Ryan, Anderson, and Nilsson (2010) has shown that Fmoc-protected aromatic amino acids, including this compound, can undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The study highlights the role of these compounds in forming amyloid-like fibrils and their potential applications in materials science and nanotechnology (Ryan, Anderson, & Nilsson, 2010).

Exploration in Peptide Synthesis and Applications

The synthesis and functional exploration of Fmoc-protected amino acids, such as this compound, have been a subject of interest. For instance, Crich and Banerjee (2007) studied the native chemical ligation at phenylalanine, showing the potential applications of these compounds in peptide synthesis and possibly in drug design and biological research (Crich & Banerjee, 2007).

Antibacterial Composite Materials

This compound's role in developing advanced materials is demonstrated in studies like Schnaider et al. (2019). Their research on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, a compound related to this compound, indicates its potential in biomedical materials and antimicrobial applications (Schnaider et al., 2019).

Mecanismo De Acción

Target of Action

FMOC-DL-3-BENZOTHIENYLALANINE is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . Fmoc-amino acids have been discovered to have antimicrobial properties specific to Gram-positive bacteria . .

Mode of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

It’s known that fmoc-amino acids have antimicrobial properties .

Result of Action

Fmoc-amino acids have been found to have antimicrobial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is sensitive to basic conditions and can be removed rapidly by base . Therefore, the pH of the environment could potentially influence the stability and action of this compound.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

FMOC-DL-3-BENZOTHIENYLALANINE is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.

Cellular Effects

While specific cellular effects of this compound are not well-documented, related compounds such as Fmoc-phenylalanine have been shown to exhibit antibacterial activity. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that FMOC-protected amino acids like this compound can interact with various biomolecules in the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as Fmoc-phenylalanine have been shown to exhibit antibacterial effects that are linearly correlated with their surfactant properties .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-DL-3-BENZOTHIENYLALANINE involves the protection of the amino group, followed by the coupling of the FMOC group and the benzothienylalanine moiety. The FMOC group is then deprotected to yield the final product.", "Starting Materials": [ "DL-3-benzothienylalanine", "FMOC-Cl", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of the amino group of DL-3-benzothienylalanine using TIPS and DMF", "Coupling of FMOC-Cl and protected DL-3-benzothienylalanine using DIPEA and DMF", "Deprotection of the FMOC group using TFA in DCM", "Purification of the final product using methanol and DCM" ] } | |

Número CAS |

1236271-20-7 |

Fórmula molecular |

C26H21NO4S |

Peso molecular |

443.5 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.